N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
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Overview
Description
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a chemical compound with the molecular formula C18H15N3O4S It is known for its unique structure, which includes a thiazole ring, a methoxybenzyl group, and a nitrobenzamide moiety
Mechanism of Action
Target of Action
The primary targets of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide are β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
this compound interacts with its targets in a way that it prevents amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, it reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
this compound affects the biochemical pathways related to the formation of amyloid beta (Aβ) plaques and neurofibrillary tangles (NFT), which are formed by tau in its hyperphosphorylated form . These are the two main features of the AD pathophysiology .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of amyloid beta (Aβ) formation and the reduction of phosphorylated forms of tau . These effects are achieved through the downregulation of APP and BACE levels in APPswe-expressing cells, and the modulation of the GSK3β pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzylamine with 2-bromo-3-nitrobenzoic acid to form an intermediate, followed by cyclization with thiourea to yield the desired thiazole ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Cyclization: Thiourea, potassium carbonate (K2CO3)
Major Products Formed:
Reduction: Formation of N-[5-(4-aminobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Substitution: Formation of various substituted thiazole derivatives
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
- N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- N-[4-methoxybenzyl]-N’-(5-nitro-1,3-thiazol-2-yl)urea
Comparison: N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide is unique due to its specific substitution pattern on the benzamide and thiazole rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds. For example, the position of the nitro group can significantly influence the compound’s ability to interact with biological targets and its overall pharmacological profile.
Properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-25-15-7-5-12(6-8-15)9-16-11-19-18(26-16)20-17(22)13-3-2-4-14(10-13)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHADNDBFOJQBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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